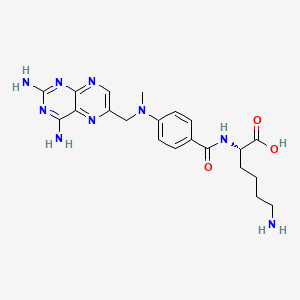

Lysine-methotrexate

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Lysine-Methotrexate Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of lysine-methotrexate (MTX) conjugates. Methotrexate, a potent folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] However, its clinical efficacy can be limited by poor permeability across biological barriers, such as the blood-brain barrier, and the development of drug resistance.[3][4][5] Conjugating methotrexate to lysine or lysine-containing polymers presents a promising strategy to overcome these limitations by enhancing drug delivery and targeting specific cellular uptake mechanisms.

Rationale for this compound Conjugation

The conjugation of methotrexate to lysine is primarily aimed at leveraging endogenous transport systems and overcoming drug resistance. Lysine, an essential amino acid, is transported across the blood-brain barrier by the cationic amino acid transporter (y+L system). By attaching methotrexate to lysine, the resulting conjugate can potentially hijack this transport system to improve brain penetration. Furthermore, conjugation to polymers like poly(L-lysine) can facilitate cellular uptake through endocytosis, bypassing the conventional reduced folate carrier (RFC) transport system, which is often impaired in methotrexate-resistant cells. This approach can lead to increased intracellular drug concentrations and restore sensitivity in resistant cancer cell lines.

Synthesis of this compound Conjugates

The synthesis of this compound conjugates typically involves the formation of a stable amide bond between the carboxylic acid groups of methotrexate and the primary amine groups of lysine or a lysine-based carrier. A common method employed is the carbodiimide-catalyzed reaction, which activates the carboxylic acid groups of methotrexate to facilitate amide bond formation.

Experimental Protocol: Carbodiimide-Mediated Conjugation

This protocol outlines a general procedure for the synthesis of a methotrexate-poly(L-lysine) conjugate.

Materials:

-

Methotrexate (MTX)

-

Poly(L-lysine) (e.g., 70,000 molecular weight)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve methotrexate in DMSO. In a separate container, dissolve poly(L-lysine) in PBS.

-

Activation of Methotrexate: Add EDC (and optionally NHS) to the methotrexate solution. The molar ratio of MTX:EDC:NHS is typically optimized but can be in the range of 1:1.5:1.2. Allow the activation reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle stirring.

-

Conjugation: Slowly add the activated methotrexate solution to the poly(L-lysine) solution while stirring. The molar ratio of methotrexate to lysine residues on the polymer can be varied to achieve the desired drug loading. Let the reaction proceed overnight at 4°C with continuous stirring.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off to remove unreacted methotrexate, EDC, NHS, and other small molecules.

-

Dialyze against a large volume of distilled water or PBS for 48-72 hours, with frequent changes of the dialysis buffer.

-

-

Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a powder.

-

Storage: Store the lyophilized conjugate at -20°C.

Characterization of this compound Conjugates

Thorough characterization is crucial to confirm the successful synthesis of the conjugate and to determine its physicochemical properties.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the amide bond. The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) and changes in the characteristic peaks of the carboxylic acid of MTX and the amine of lysine are indicative of successful conjugation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed structural information. The appearance of new peaks and shifts in the signals corresponding to the protons and carbons near the conjugation site confirm the covalent linkage.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the conjugate and to confirm the mass-to-charge ratio (m/z) of the product. For a simple this compound conjugate, a molecular ion peak corresponding to the sum of the molecular weights of lysine and methotrexate minus the molecular weight of water is expected.

Physicochemical Properties

The physicochemical properties of the conjugates are critical for their biological performance.

| Parameter | Method | Typical Values/Observations | Reference(s) |

| Drug Loading Content (%) | UV-Vis Spectroscopy, HPLC | Varies depending on the molar ratio of reactants used. | |

| Encapsulation Efficiency (%) | Calculation based on drug loading | For nanoparticle formulations, values can be high (e.g., 79%). | |

| Particle Size | Dynamic Light Scattering (DLS) | For nanoparticle formulations, sizes can range from ~40 nm to ~400 nm. | |

| Zeta Potential (mV) | DLS with an electrode | Can be positive or negative depending on the carrier and surface modifications. | |

| Stability | HPLC | Half-life can be determined at different pH values and in plasma. For instance, a lysine-MTX conjugate was stable at physiological pH (t₁/₂ = 70.25 h in buffer, 193.57 min in plasma). | |

| In Vitro Drug Release | Dialysis method, HPLC | Release can be pH-dependent and may be enhanced in the presence of specific enzymes like proteinase K. |

Biological Evaluation

The biological activity of this compound conjugates is assessed through a series of in vitro and in vivo studies.

In Vitro Cytotoxicity

The cytotoxic effect of the conjugates is typically evaluated against cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of free methotrexate, the this compound conjugate, and a control (e.g., lysine carrier alone) for a defined period (e.g., 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

| Cell Line | Conjugate | IC₅₀ (µM) | Free MTX IC₅₀ (µM) | Reference |

| PC-3 (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.02 ± 0.18 | 6.34 ± 1.01 | |

| DU-145 (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.53 ± 0.27 | 8.03 ± 1.29 | |

| LNCaP (Prostate Cancer) | (D-Lys6)-LH-RH-Methotrexate | 1.93 ± 0.19 | 9.68 ± 1.24 |

Note: The table presents data for a specific methotrexate conjugate to illustrate the enhanced cytotoxicity.

In Vivo Efficacy

In vivo studies in animal models are essential to evaluate the therapeutic efficacy and biodistribution of the conjugates. These studies often involve tumor-bearing mice. The conjugate is administered (e.g., intravenously), and tumor growth is monitored over time. Biodistribution studies, sometimes using radiolabeled conjugates, are performed to assess the accumulation of the drug in the tumor and other organs.

Signaling Pathways and Mechanisms of Action

Methotrexate primarily exerts its effect by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby arresting DNA synthesis and cell proliferation.

Figure 1: Simplified Methotrexate Mechanism of Action.

Conjugation to lysine can alter the cellular uptake mechanism. Instead of relying solely on the reduced folate carrier, lysine-MTX conjugates can be internalized via endocytosis, particularly when targeting receptors like the folate receptor, which is often overexpressed in cancer cells.

Figure 2: General Experimental Workflow.

The anti-inflammatory effects of methotrexate are also linked to its ability to increase extracellular adenosine levels, which has immunosuppressive properties. Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased adenosine.

Figure 3: Methotrexate and Adenosine Signaling.

Conclusion

The synthesis of this compound conjugates represents a versatile and effective strategy to enhance the therapeutic potential of methotrexate. By improving drug delivery across biological barriers and overcoming mechanisms of drug resistance, these conjugates hold significant promise for the treatment of cancer and inflammatory diseases. The methodologies and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to explore and advance this promising area of targeted drug delivery.

References

- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of Lysine-Methotrexate in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of lysine-methotrexate conjugates in cancer cells. Methotrexate (MTX), a cornerstone of chemotherapy, faces limitations due to drug resistance, often stemming from impaired cellular uptake. Conjugating MTX to lysine-based carriers, such as poly(L-lysine) or lysine dendrimers, offers a promising strategy to circumvent this resistance and enhance therapeutic efficacy. This document details the molecular mechanism, from cellular entry to target inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound (Lys-MTX) conjugates is that of a prodrug delivery system. The conjugate itself exhibits minimal direct cytotoxicity as it is a poor inhibitor of the target enzyme, dihydrofolate reductase (DHFR). Its therapeutic effect is realized through a multi-step process:

-

Enhanced Cellular Uptake: Lys-MTX conjugates are taken up by cancer cells at a significantly higher rate than free MTX.[1][2] This enhanced uptake is particularly crucial in overcoming resistance in cancer cells with deficient methotrexate transport systems.[1][3] The cationic nature of the lysine carrier is thought to facilitate this enhanced transport.

-

Intracellular Trafficking and Lysosomal Degradation: Following cellular uptake, the Lys-MTX conjugate is trafficked to lysosomes. The acidic environment and enzymatic activity within the lysosomes lead to the hydrolysis of the amide bond connecting methotrexate to the lysine carrier.[2]

-

Release of Active Methotrexate: This degradation process releases active methotrexate into the cytoplasm of the cancer cell.

-

Inhibition of Dihydrofolate Reductase (DHFR): The released methotrexate, in its free form, acts as a potent inhibitor of DHFR. DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate.

-

Disruption of Nucleotide Synthesis and Cell Death: Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate pools. Tetrahydrofolates are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. The disruption of this pathway leads to the inhibition of cell proliferation and ultimately, apoptosis.

It is important to note that the intact Lys-MTX conjugate does not significantly inhibit DHFR in vitro. The efficacy of the conjugate is entirely dependent on the intracellular release of the active drug.

Quantitative Data

The following tables summarize key quantitative data regarding the properties and efficacy of this compound conjugates.

Table 1: Stability of this compound Conjugate

| Parameter | Value | Reference |

| Half-life (t½) in Phosphate Buffer (pH 7.4) | 70.25 ± 2.17 h | |

| Half-life (t½) in Plasma | 193.57 ± 2.03 min |

Table 2: Comparative Cytotoxicity (IC50) of Methotrexate and this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Fold-change vs. MTX | Reference |

| Methotrexate | L1210 (murine leukemia) | 0.024 | - | |

| MTX-(γ-ε)-(Lys) | L1210 (murine leukemia) | 0.76 | 31.7 | |

| MTX-(γ-ε)-(Lys)₂ | L1210 (murine leukemia) | 1.8 | 75 | |

| MTX-(γ-ε)-(Lys)₃ | L1210 (murine leukemia) | 2.9 | 120.8 | |

| Methotrexate | H35 (rat hepatoma) | 0.01 | - | |

| MTX-(γ-ε)-(Lys) | H35 (rat hepatoma) | 0.4 | 40 | |

| MTX-(γ-ε)-(Lys)₂ | H35 (rat hepatoma) | 0.5 | 50 | |

| MTX-(γ-ε)-(Lys)₃ | H35 (rat hepatoma) | 0.56 | 56 |

Table 3: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | L1210 DHFR IC50 (nM) | Fold-change vs. MTX | Reference |

| Methotrexate | 50 | - | |

| MTX-(γ-ε)-(Lys) | 87 | 1.74 | |

| MTX-(γ-ε)-(Lys)₂ | 86 | 1.72 | |

| MTX-(γ-ε)-(Lys)₃ | 140 | 2.8 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound conjugates.

Synthesis of Poly(L-lysine)-Methotrexate Conjugate

This protocol is adapted from the carbodiimide-mediated conjugation method.

Materials:

-

Methotrexate (MTX)

-

Poly(L-lysine) (e.g., 70,000 MW)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Deionized water

-

Dialysis tubing (e.g., 10,000 MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve poly(L-lysine) in deionized water to a concentration of 20 mg/mL.

-

Prepare a solution of methotrexate in deionized water (e.g., 12 mg/mL), adjusting the pH to 7.0 if necessary.

-

In a small reaction vessel, combine the poly(L-lysine) solution and the methotrexate solution. The molar ratio of lysine residues to methotrexate can be varied to achieve different degrees of substitution.

-

Add solid EDC to the mixture. A typical molar excess of EDC over methotrexate is used to drive the reaction.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

To purify the conjugate, transfer the reaction mixture to a dialysis bag (10,000 MWCO).

-

Dialyze against a large volume of PBS at 4°C for 48 hours, with several changes of the dialysis buffer to remove unreacted methotrexate and EDC byproducts.

-

Lyophilize the dialyzed solution to obtain the purified poly(L-lysine)-methotrexate conjugate as a powder.

-

Characterize the conjugate using techniques such as UV-Vis spectroscopy to determine the amount of conjugated methotrexate, and NMR or mass spectrometry to confirm the structure.

Cellular Uptake Assay using Radiolabeled Conjugate

This protocol describes a method to quantify the cellular uptake of a radiolabeled this compound conjugate.

Materials:

-

Cancer cell line of interest (e.g., CHO, L1210)

-

Cell culture medium and supplements

-

[³H]Methotrexate-labeled lysine conjugate

-

Unlabeled this compound conjugate

-

PBS

-

Trypsin-EDTA

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Prepare working solutions of [³H]Lys-MTX conjugate in cell culture medium at various concentrations.

-

For competition experiments, prepare solutions containing a fixed concentration of [³H]Lys-MTX and increasing concentrations of unlabeled Lys-MTX.

-

Remove the culture medium from the cells and wash with warm PBS.

-

Add the medium containing the radiolabeled conjugate to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Express the results as pmol of conjugate per mg of cell protein.

In Vitro Drug Release Study

This protocol outlines a dialysis-based method to assess the release of methotrexate from the lysine conjugate.

Materials:

-

This compound conjugate

-

Dialysis tubing (e.g., 10,000 MWCO)

-

Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.0 to simulate the lysosomal environment)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Dissolve a known amount of the Lys-MTX conjugate in the release buffer.

-

Transfer the solution into a dialysis bag and seal it.

-

Place the dialysis bag in a larger vessel containing a known volume of the same release buffer.

-

Maintain the setup at 37°C with constant stirring.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the outer vessel and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Analyze the collected samples for the concentration of released methotrexate using a validated HPLC method.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the maximum absorbance wavelength of methotrexate (around 303 nm).

-

-

-

Calculate the cumulative percentage of drug released at each time point.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound conjugates.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound conjugate

-

Free methotrexate (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of the Lys-MTX conjugate and free methotrexate in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a control.

-

Incubate the plate at 37°C for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

This compound conjugates represent a viable and effective strategy to enhance the therapeutic index of methotrexate, particularly in the context of drug-resistant cancers. By leveraging an alternative cellular uptake mechanism, these conjugates can bypass common resistance pathways. The intracellular release of active methotrexate within the lysosomal compartment ensures that the drug reaches its target, DHFR, leading to the inhibition of DNA synthesis and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to advance this promising class of anticancer agents. Further research into optimizing the lysine carrier, the linker chemistry, and the potential for targeted delivery will continue to refine and improve the clinical potential of this compound conjugates.

References

- 1. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugation of methotrexate to poly (L-lysine) as a potential way to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Lysine-Methotrexate: A Technical Guide to a Dihydrofolate Reductase Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lysine-methotrexate, a conjugate of the widely-used anticancer drug methotrexate and the amino acid lysine. This modification is primarily explored as a strategy to enhance drug delivery, particularly across the blood-brain barrier, by leveraging endogenous amino acid transport systems. This document details the core mechanism of action of this compound as a dihydrofolate reductase (DHFR) inhibitor, presents key quantitative data on its efficacy, outlines experimental protocols for its synthesis and evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, exerting its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication.[1][2] However, its therapeutic efficacy can be limited by factors such as poor permeability across the blood-brain barrier (BBB), restricting its use in the treatment of brain tumors.[3][4] To address this limitation, researchers have explored the conjugation of methotrexate with various molecules, including amino acids. This compound represents a promising prodrug approach, designed to utilize the body's natural lysine transport systems to facilitate its entry into target cells, including those in the central nervous system.[3] Once inside the cell, the conjugate is designed to release the active methotrexate, which then inhibits DHFR.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for methotrexate and its active derivatives, including that released from this compound, is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to the active site of DHFR with high affinity, methotrexate blocks the production of THF, leading to a depletion of nucleotide precursors. This disruption of DNA synthesis and repair ultimately induces cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The conjugation of methotrexate to lysine does not in itself confer the inhibitory activity; rather, the lysine moiety serves as a delivery vehicle. For the conjugate to be effective, the active methotrexate must be released from the lysine carrier intracellularly, presumably through enzymatic cleavage of the amide bond.

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Quantitative Data

| Compound | Target | IC50 | Reference |

| Methotrexate | Lactobacillus casei DHFR | 6.2 nM | |

| Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine | Lactobacillus casei DHFR | 4.5 nM | |

| Methotrexate | Human DHFR | 0.12 µM | |

| Methotrexate-γ-lysine | DHFR | Inhibition decreased 3-fold relative to MTX | |

| Methotrexate-γ-dilysine | DHFR | Inhibition decreased 3-fold relative to MTX | |

| Methotrexate-γ-trilysine | DHFR | Inhibition decreased 3-fold relative to MTX |

Note: The data presented is a summary from various sources and experimental conditions may differ.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves the formation of an amide bond between the carboxylic acid group of methotrexate and an amino group of lysine. A common approach involves the use of protecting groups for the amino acids and a coupling agent to facilitate the amide bond formation.

Materials:

-

Methotrexate (MTX)

-

Nα,Nε-di-Boc-L-lysine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for active ester formation)

-

Trifluoroacetic acid (TFA) for deprotection

-

Organic solvents (e.g., Dimethylformamide (DMF), Dioxane)

-

Buffers for purification (e.g., phosphate buffer)

General Procedure:

-

Protection of Lysine: The α- and ε-amino groups of L-lysine are protected, for example, with tert-butyloxycarbonyl (Boc) groups.

-

Activation of Methotrexate: The carboxylic acid group of methotrexate is activated to facilitate coupling. This can be achieved by forming an active ester with NHS in the presence of a coupling agent like DCC.

-

Coupling Reaction: The activated methotrexate is reacted with the protected lysine in an appropriate organic solvent (e.g., anhydrous DMF). The reaction is typically stirred at room temperature for several hours.

-

Deprotection: The protecting groups (e.g., Boc) are removed from the lysine moiety of the conjugate using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The final this compound conjugate is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Characterization: The structure of the synthesized conjugate is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound (after intracellular release of methotrexate) on DHFR can be determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (this compound or released methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer. Keep on ice and protect from light.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Dilute the DHFR enzyme to a working concentration in cold assay buffer immediately before use.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Setup (96-well plate):

-

Add a small volume (e.g., 2 µL) of the test inhibitor at various concentrations to the wells. Include a vehicle control (no inhibitor).

-

Add the diluted DHFR enzyme solution to each well containing the test inhibitor and control wells.

-

Include a background control well with assay buffer only.

-

Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the DHF substrate and NADPH in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature, recording data every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

-

Caption: Experimental workflow for a DHFR inhibition assay.

Drug Delivery and Prodrug Strategy

The conjugation of methotrexate to lysine is a prodrug strategy aimed at improving its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier. Lysine is an essential amino acid transported into the brain by specific carrier-mediated transport systems. By attaching methotrexate to lysine, the resulting conjugate can potentially "hijack" these transporters to gain entry into the central nervous system.

Studies have shown that the this compound conjugate can increase the brain penetration of methotrexate. The stability of the conjugate is a critical factor; it must be stable enough in plasma to reach the target tissue, but also susceptible to cleavage within the target cells to release the active drug. The enzymatic release of methotrexate from the lysine conjugate is reported to be a slow process, which could provide a sustained drug action.

Conclusion

This compound represents an innovative approach to enhance the therapeutic potential of methotrexate, a potent dihydrofolate reductase inhibitor. By utilizing a prodrug strategy that leverages endogenous amino acid transport systems, this conjugate has the potential to overcome significant drug delivery challenges, such as crossing the blood-brain barrier. The successful application of this and similar conjugates relies on a delicate balance between plasma stability and intracellular activation. Further research into the precise mechanisms of transport and intracellular cleavage, along with more extensive quantitative analysis of its inhibitory potency in various cell types, will be crucial for the continued development and potential clinical application of this compound. This technical guide provides a foundational understanding of the core principles, data, and experimental methodologies for professionals engaged in the research and development of novel anticancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and characterization of this compound conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Lysine-Methotrexate Conjugate: A Technical Guide to Pharmacokinetics and Biodistribution for Enhanced Brain Delivery

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of a lysine-methotrexate (Lys-MTX) conjugate, a promising strategy for enhancing the delivery of the chemotherapeutic agent methotrexate to the brain. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this novel drug conjugate.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy for various cancers; however, its efficacy against brain tumors is severely limited by its poor permeability across the blood-brain barrier (BBB)[1][2]. To overcome this challenge, a prodrug approach involving the conjugation of MTX to the amino acid L-lysine has been investigated. This strategy aims to leverage endogenous amino acid transport systems at the BBB to facilitate the entry of MTX into the central nervous system[1][2]. This guide details the synthesis, pharmacokinetic profile, and tissue distribution of the Lys-MTX conjugate, providing essential data and methodologies for further research and development.

Pharmacokinetics

The conjugation of lysine to methotrexate results in a significant alteration of its pharmacokinetic profile, leading to prolonged systemic circulation and enhanced brain exposure. In vivo studies in Swiss albino mice have demonstrated that the Lys-MTX conjugate exhibits a longer half-life and mean residence time compared to the parent drug[1].

Plasma Pharmacokinetic Parameters

Following intravenous administration, the Lys-MTX conjugate demonstrated improved pharmacokinetic properties compared to free MTX. The area under the concentration-time profile (AUC) for the conjugate was increased by 57.18%, and the mean residence time (MRT) was extended by 73%. The half-life of MTX released from the conjugate was 72.47% longer than that of free MTX.

| Parameter | Methotrexate (MTX) | This compound (Lys-MTX) |

| Half-life (t½) in Plasma | - | 193.57 ± 2.03 min |

| Half-life (t½) in pH 7.4 Phosphate Buffer | - | 70.25 ± 2.17 h |

| Area Under the Curve (AUC) | - | 57.18% increase vs. MTX |

| Mean Residence Time (MRT) | - | 73% increase vs. MTX |

| Log D Value | - | -1.34 |

Note: Specific values for AUC and MRT for the individual compounds were not provided in the source material, only the percentage increase.

Brain Pharmacokinetic Parameters

The primary objective of the Lys-MTX conjugate is to enhance brain delivery. In vivo studies confirmed that the conjugate significantly increased the concentration of MTX in the brain. The maximum concentration (Cmax) and the area under the curve in the brain were markedly higher for the Lys-MTX conjugate compared to free MTX.

| Parameter | Methotrexate (MTX) | This compound (Lys-MTX) |

| Relative Uptake Efficiency (RE) | - | 7.74 times higher than MTX |

| Concentration Efficiency (CE) | - | 5.78 times higher than MTX |

Biodistribution

Radioscintigraphy studies using Technetium-99m (99mTc) labeled MTX and Lys-MTX were conducted to evaluate the tissue distribution of the conjugate. The results indicated that while both the drug and the conjugate were distributed to various organs, the Lys-MTX conjugate showed a preferential accumulation in the brain.

Relative Tissue Distribution

The biodistribution data, compiled up to 120 minutes post-administration, revealed that the Lys-MTX conjugate led to a significantly higher percentage of the injected dose accumulating in the brain compared to free MTX. Conversely, the distribution to peripheral tissues such as the liver, spleen, and kidneys was generally lower for the conjugate, suggesting a more targeted delivery to the brain. Both MTX and the conjugate were observed to be widely distributed in the liver, spleen, lung, and kidney.

Quantitative data on the percentage of radioactivity in various tissues was not available in the provided search results.

Experimental Protocols

Synthesis of this compound Conjugate

The Lys-MTX conjugate was synthesized via a multi-step process involving the protection of the lysine amino group, coupling with methotrexate, and subsequent deprotection.

Characterization: The final product was characterized using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. The mass spectrum showed a molecular ion peak at m/z 711.32 (M+1), confirming the formation of the conjugate.

In Vivo Pharmacokinetic and Biodistribution Studies

-

Animal Model: Swiss albino mice were used for all in vivo experiments.

-

Dosing: For pharmacokinetic studies, a single dose equivalent to 7.15 µM/kg body weight of MTX was injected intravenously via the tail vein. For biodistribution studies, a dose equivalent to 2.81 µM/kg body weight was used.

-

Sample Collection: For pharmacokinetics, blood was collected via cardiac puncture at various time points (15, 30, 60, 90, 120, 150, 180, and 240 minutes), and plasma was separated. Brain tissue was also collected, weighed, and homogenized. For biodistribution, radioactivity in various organs was measured using a gamma scintillation counter.

-

Radiolabeling: MTX and Lys-MTX were radiolabeled with 99mTc using stannous chloride as a reducing agent. The labeling efficiency was greater than 97%.

In Vitro Drug Release Studies

The release of MTX from the Lys-MTX conjugate was evaluated in brain homogenate. The conjugate was incubated in the homogenate at 37°C, and aliquots were taken at different time intervals (15, 30, 60, 120, 180, 240, and 480 minutes). The concentration of released MTX was determined by HPLC.

Signaling Pathways and Mechanisms of Action

Blood-Brain Barrier Transport

The enhanced brain uptake of the Lys-MTX conjugate is attributed to its interaction with endogenous amino acid transporters at the BBB. Specifically, lysine is known to be a substrate for the cationic amino acid transporter (y+L system), which facilitates its transport across the brain endothelial cells. By conjugating MTX to lysine, the prodrug is recognized by this transport system, enabling its entry into the brain.

Intracellular Fate and Mechanism of Action

Once inside the brain, the Lys-MTX conjugate is expected to undergo enzymatic cleavage, releasing free MTX. Methotrexate then exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication. This inhibition leads to the disruption of DNA synthesis and cell death in rapidly dividing cancer cells.

Conclusion

The conjugation of methotrexate to lysine represents a viable strategy for enhancing its delivery to the brain. The resulting Lys-MTX conjugate demonstrates a favorable pharmacokinetic profile with prolonged circulation and significantly increased brain accumulation compared to the parent drug. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further preclinical and clinical development of this promising brain-targeting drug delivery system. Further research is warranted to fully elucidate the transporter interactions and to quantify the therapeutic efficacy of the Lys-MTX conjugate in relevant brain tumor models.

References

The Ascendant Role of Lysine in Methotrexate Prodrugs: A Technical Guide to Enhanced Biological Activity

For Immediate Release

Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide explores the burgeoning field of lysine-methotrexate (MTX) derivatives. It collates critical data on their biological activity, provides detailed experimental methodologies, and visualizes key cellular and experimental processes. This document serves as a vital resource for advancing the design and application of next-generation antifolate chemotherapeutics.

Introduction

Methotrexate, a cornerstone of chemotherapy for decades, exhibits a potent anti-proliferative effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[1] However, its clinical efficacy is often hampered by significant side effects and the emergence of drug resistance. A promising strategy to overcome these limitations lies in the development of prodrugs, particularly through conjugation with amino acids like lysine. This compound derivatives offer the potential for enhanced cellular uptake, targeted delivery, and improved therapeutic indices. This guide provides a comprehensive overview of the biological activity of these novel compounds, focusing on their synthesis, in vitro cytotoxicity, enzyme inhibition, and cellular uptake mechanisms.

Quantitative Analysis of Biological Activity

The conjugation of lysine to methotrexate can significantly alter its biological properties. The following tables summarize key quantitative data from various studies, highlighting the impact of lysine modification on cytotoxicity and enzyme inhibition. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific nature of the derivatives across different studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Fold Change vs. MTX | Reference |

| Methotrexate | L1210 (murine leukemia) | ~0.01 | - | [2] |

| MTX-γ-L-lysine | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |

| MTX-γ-(L-lysyl-L-lysine) | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |

| MTX-γ-(L-lysyl-L-lysyl-L-lysine) | L1210 (murine leukemia) | ~1.2 | 120-fold decrease | [2] |

| Methotrexate | H35 (rat hepatoma) | ~0.05 | - | |

| MTX-γ-L-lysine | H35 (rat hepatoma) | ~2.0 - 3.0 | 40 to 60-fold decrease | |

| Methotrexate | H35R0.3 (MTX-resistant) | ~9.0 | - | |

| MTX-γ-L-lysine | H35R0.3 (MTX-resistant) | ~27.0 - 63.0 | 3 to 7-fold decrease |

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Enzyme Source | Ki (nM) | Fold Change vs. MTX | Reference |

| Methotrexate | L1210 DHFR | ~0.053 | - | |

| MTX-γ-L-lysine | L1210 DHFR | ~0.159 | 3-fold decrease in affinity | |

| MTX-γ-(L-lysyl-L-lysine) | L1210 DHFR | Not specified | Decreased affinity | |

| MTX-γ-(L-lysyl-L-lysyl-L-lysine) | L1210 DHFR | Not specified | Decreased affinity |

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery. This section outlines the core experimental protocols utilized in the assessment of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells (e.g., L1210, H35) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of methotrexate and this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth, by plotting a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity.

-

Reagents:

-

DHFR enzyme (from a suitable source, e.g., L1210 cells)

-

Dihydrofolate (DHF) as the substrate

-

NADPH as a cofactor

-

Methotrexate or this compound derivatives as inhibitors

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH, and the inhibitor (methotrexate or its derivative) at various concentrations.

-

Initiate the reaction by adding the DHFR enzyme and incubate for a pre-determined time at a specific temperature (e.g., 25°C).

-

Start the measurement by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change). Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Cellular Uptake Studies

Radiolabeled compounds are often used to quantify cellular uptake.

-

Cell Preparation: Culture cells to a desired confluency in appropriate culture vessels.

-

Uptake Experiment:

-

Wash the cells with a pre-warmed buffer (e.g., phosphate-buffered saline).

-

Incubate the cells with a known concentration of radiolabeled methotrexate or this compound derivative (e.g., [³H]-MTX) for various time points.

-

To stop the uptake, rapidly wash the cells with ice-cold buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a liquid scintillation counter.

-

-

Data Analysis: Determine the intracellular concentration of the drug over time. This can be used to calculate uptake rates and assess the involvement of specific transporters.

Visualizing Cellular Mechanisms and Workflows

Understanding the intricate cellular pathways and experimental processes is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.

Discussion and Future Directions

The conjugation of lysine to methotrexate represents a versatile strategy for modulating its pharmacological profile. While direct conjugation to the gamma-carboxyl group can decrease affinity for DHFR and reduce in vitro cytotoxicity, this is often a deliberate design feature of a prodrug strategy. The rationale is that the lysine moiety can facilitate entry into cells, particularly those overexpressing amino acid transporters, and once inside, the active methotrexate can be released through enzymatic cleavage. This approach has the potential to overcome resistance mechanisms associated with impaired drug transport.

Future research should focus on a more systematic evaluation of a library of this compound derivatives. Head-to-head comparisons under standardized conditions are necessary to draw definitive structure-activity relationships. Furthermore, in vivo studies are critical to assess the pharmacokinetic and pharmacodynamic properties of these derivatives, including their tumor-targeting capabilities and overall impact on the therapeutic index. The development of lysine-dendrimer conjugates of methotrexate also presents a promising avenue for achieving high drug loading and targeted delivery.

Conclusion

This compound derivatives hold considerable promise as next-generation anticancer agents. By leveraging the chemical and biological properties of lysine, it is possible to create prodrugs with enhanced cellular uptake and the potential to overcome methotrexate resistance. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to build upon in their quest for more effective and less toxic cancer therapies. Continued innovation in the design and evaluation of these novel compounds will be instrumental in translating their preclinical potential into clinical reality.

References

- 1. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Crossing the Blood-Brain Barrier: A Technical Guide to Lysine-Methotrexate Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the development and characterization of lysine-methotrexate (MTX-Lys) conjugates as a strategy to enhance the delivery of methotrexate across the blood-brain barrier (BBB). Methotrexate, a potent anticancer agent, exhibits poor permeability into the central nervous system, limiting its efficacy in treating brain tumors.[1][2][3][4][5] By leveraging endogenous amino acid transport systems at the BBB, the conjugation of methotrexate to lysine presents a promising approach to overcome this limitation.

Rationale for Lysine Conjugation: Exploiting Endogenous Transport

The blood-brain barrier is a highly selective barrier that restricts the passage of many therapeutic agents into the brain. However, it possesses various transport systems to facilitate the uptake of essential nutrients, including amino acids. The strategy of conjugating drugs to amino acids that are actively transported across the BBB is a key area of research.

Lysine is transported across the BBB by the cationic amino acid transporter system y+L. By attaching methotrexate to lysine, the resulting conjugate can potentially be recognized by this transporter, thereby facilitating its entry into the brain. This approach aims to increase the brain concentration of methotrexate, which is typically low with conventional administration, requiring high, often toxic, systemic doses to achieve therapeutic levels in the CNS.

Synthesis and Characterization of Methotrexate-Lysine Conjugate

A reversible amide linkage between methotrexate and L-lysine forms the basis of the MTX-Lys conjugate. The synthesis involves a reaction that forms two amide bonds, taking into account the two amino groups on the pteridine nucleus of methotrexate.

Characterization Data:

The structure of the synthesized MTX-Lys conjugate is confirmed through various spectroscopic techniques.

| Parameter | Method | Result | Reference |

| Molecular Ion Peak (m/z) | Mass Spectrometry (MS) | [M+H]+ at 711.32 | |

| Structural Confirmation | 1H-NMR, 13C-NMR | Confirmed |

In Vitro Stability and Release

The stability of the MTX-Lys conjugate is crucial for its therapeutic potential, ensuring it remains intact in circulation long enough to reach the BBB but can release the active methotrexate within the brain.

Stability in Physiological Conditions:

| Medium | pH | Half-life (t1/2) | Reference |

| Phosphate Buffer | 7.4 | 70.25 ± 2.17 hours | |

| Plasma | 7.4 | 193.57 ± 2.03 minutes |

These results suggest that the conjugate is relatively stable at physiological pH and circulates adequately to allow for gradual release of methotrexate.

In Vivo Brain Delivery

Biodistribution studies are essential to confirm the enhanced brain uptake of the MTX-Lys conjugate compared to free methotrexate. Radioscintigraphy studies using 99mTc-labeled compounds have demonstrated a significant increase in the brain concentration of methotrexate when administered as the lysine conjugate. This enhanced permeability is a key indicator of the successful utilization of the amino acid transport system.

Experimental Protocols

Synthesis of Methotrexate-Lysine (MTX-Lys) Conjugate

This protocol describes a general procedure for the synthesis of the MTX-Lys conjugate via an amide linkage.

-

Protection of Lysine: The amino group of L-lysine is first protected to ensure selective reaction.

-

Activation of Methotrexate: The carboxylic acid groups of methotrexate are activated to facilitate amide bond formation.

-

Conjugation Reaction: The protected lysine is reacted with the activated methotrexate in an appropriate solvent. The reaction progress is monitored by thin-layer chromatography.

-

Deprotection: The protecting group on the lysine residue is removed.

-

Purification: The final MTX-Lys conjugate is purified using chromatographic techniques.

-

Characterization: The structure of the purified conjugate is confirmed by IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

In Vitro Stability Studies

These protocols assess the stability of the MTX-Lys conjugate in different biological environments.

Stability in Buffer:

-

A stock solution of the MTX-Lys conjugate is prepared in methanol (e.g., 0.140 µM/mL).

-

The stock solution is added to phosphate buffers of varying pH values (e.g., 2.0, 4.9, 7.4, 8.0) at 37°C.

-

Samples are withdrawn at different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

The concentration of the remaining MTX-Lys conjugate is determined by HPLC to calculate the degradation rate constant and half-life.

Stability in Plasma and Brain Homogenate:

-

Blood is collected from experimental animals (e.g., mice) and plasma is separated.

-

Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer pH 7.4).

-

A solution of the MTX-Lys conjugate is added to the plasma and brain homogenate and incubated at 37°C.

-

At various time points, samples are taken, and proteins are precipitated.

-

The supernatant is analyzed by HPLC to determine the concentration of the conjugate.

In Vitro Release of Methotrexate

This protocol determines the rate of release of the active drug from the conjugate in a simulated brain environment.

-

The MTX-Lys conjugate is incubated in brain homogenate at 37°C.

-

Aliquots are removed at different time intervals (e.g., 15, 30, 60, 120, 180, 240, 480 minutes).

-

Proteins are removed by centrifugation.

-

The supernatant is analyzed by HPLC to quantify the amount of released methotrexate.

In Vitro Blood-Brain Barrier Permeability Assay (General Protocol)

While not explicitly detailed for the MTX-Lys conjugate in the reviewed literature, a common method to assess BBB permeability in vitro involves a Transwell model.

-

Cell Culture: Brain microvascular endothelial cells are cultured on a microporous membrane of a Transwell insert, forming a monolayer that mimics the BBB. Co-culture with astrocytes and pericytes can enhance the barrier properties.

-

Treatment: The MTX-Lys conjugate is added to the luminal (upper) chamber of the Transwell insert.

-

Sampling: At various time points, samples are collected from the abluminal (lower) chamber.

-

Quantification: The concentration of the conjugate that has crossed the endothelial monolayer is determined by a suitable analytical method like HPLC or by using a radiolabeled conjugate.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the in vitro BBB model.

Visualizations

Proposed Mechanism of MTX-Lys Transport Across the BBB

Caption: Proposed mechanism of MTX-Lys conjugate transport across the BBB.

Experimental Workflow for Development and Evaluation

Caption: Logical workflow for the development and evaluation of MTX-Lys conjugates.

In Vitro Stability and Release Experimental Design

Caption: Experimental design for in vitro stability and release studies.

References

Foundational Research on Lysine as a Drug Carrier for Methotrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on utilizing lysine as a carrier for the chemotherapeutic agent methotrexate (MTX). The conjugation of lysine to methotrexate aims to enhance drug delivery, overcome resistance mechanisms, and improve therapeutic outcomes. This document details the synthesis, characterization, and evaluation of lysine-methotrexate conjugates, presenting quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Rationale for this compound Conjugates

Methotrexate, a folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. However, the clinical efficacy of methotrexate can be limited by factors such as poor permeability across biological barriers (e.g., the blood-brain barrier), development of drug resistance, and systemic toxicity.[1][2]

Lysine, an essential amino acid, presents a promising strategy as a drug carrier. Its inherent biocompatibility and recognition by amino acid transporters on cell membranes can be leveraged to facilitate the targeted delivery of conjugated drugs. By forming a this compound conjugate, researchers aim to:

-

Enhance Cellular Uptake: Utilize endogenous amino acid transport systems to increase the intracellular concentration of methotrexate, particularly in cancer cells that often overexpress these transporters.[1][3][4]

-

Overcome Drug Resistance: Bypass efflux pumps, a common mechanism of methotrexate resistance, by altering the drug's structure and mode of entry into the cell.

-

Improve Pharmacokinetic Profile: Modify the distribution and metabolism of methotrexate to potentially increase its half-life and therapeutic window.

-

Enable Targeted Delivery: In the context of poly-L-lysine carriers, the polymer backbone can be further functionalized with targeting moieties for site-specific drug delivery.

This guide will delve into the scientific underpinnings of this approach, providing the necessary technical details for researchers in the field.

Synthesis and Characterization of this compound Conjugates

The conjugation of methotrexate to lysine is typically achieved through the formation of a stable amide bond between a carboxylic acid group on methotrexate and an amine group on lysine. The most common method employed is carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to create a more stable active ester intermediate.

General Synthesis Workflow

The synthesis of a this compound conjugate can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of a this compound conjugate.

Detailed Experimental Protocol: Carbodiimide-Mediated Conjugation

The following protocol is a generalized procedure based on commonly employed chemical principles for EDC/NHS coupling. Researchers should optimize specific parameters for their particular lysine carrier (e.g., monomeric lysine, poly-L-lysine) and desired drug loading.

Materials:

-

Methotrexate (MTX)

-

N-α-Boc-L-lysine or Poly-L-lysine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA) for deprotection if using Boc-protected lysine

-

Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)

Procedure:

-

Activation of Methotrexate:

-

Dissolve methotrexate (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the methotrexate solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-activated methotrexate ester.

-

-

Conjugation to Lysine:

-

In a separate flask, dissolve the lysine-containing molecule (e.g., N-α-Boc-L-lysine or poly-L-lysine) in anhydrous DMF or DMSO.

-

Add a non-nucleophilic base such as TEA or DIEA (2-3 equivalents) to the lysine solution.

-

Slowly add the activated methotrexate solution to the lysine solution.

-

Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

-

-

Deprotection (if applicable):

-

If N-α-Boc-L-lysine was used, the Boc protecting group can be removed by treating the dried conjugate with a solution of TFA in dichloromethane (e.g., 20-50% v/v) for 1-2 hours at room temperature.

-

-

Purification:

-

The crude conjugate is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.

-

Fractions containing the purified conjugate are collected, pooled, and lyophilized to obtain the final product as a solid.

-

Characterization of the Conjugate

The successful synthesis and purity of the this compound conjugate must be confirmed through various analytical techniques.

| Technique | Parameter Measured | Expected Result | Reference |

| FTIR Spectroscopy | Vibrational frequencies of functional groups | Appearance of amide bond C=O and N-H stretching bands. | |

| ¹H and ¹³C NMR | Chemical shifts of protons and carbons | Appearance of characteristic peaks corresponding to both methotrexate and lysine moieties, with shifts indicating amide bond formation. | |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the calculated mass of the conjugate. For a simple 1:1 MTX-lysine conjugate, an [M+H]⁺ peak around 711.32 m/z is expected. | |

| HPLC | Retention time and purity | A single, sharp peak at a different retention time than the starting materials, with purity typically >95%. | |

| UV-Vis Spectroscopy | Absorbance spectrum | Characteristic absorbance peaks of methotrexate (around 302 nm and 372 nm) can be used to quantify the drug loading on a polymer carrier. |

In Vitro Evaluation of this compound Conjugates

Drug Loading Efficiency

For polymeric carriers like poly-L-lysine, it is crucial to determine the amount of methotrexate conjugated to the polymer. This is often expressed as drug loading content (DLC) and drug loading efficiency (DLE).

-

Drug Loading Content (%): (Weight of drug in conjugate / Total weight of conjugate) x 100

-

Drug Loading Efficiency (%): (Weight of drug in conjugate / Initial weight of drug used) x 100

A common method to determine DLC is through UV-Vis spectrophotometry. A standard curve of known concentrations of free methotrexate is prepared, and the absorbance is measured at its λmax (e.g., 372 nm). The conjugate is dissolved in a suitable solvent, and its absorbance is measured. The concentration of methotrexate in the conjugate solution can then be calculated from the standard curve, allowing for the determination of DLC.

Stability and Drug Release Kinetics

The stability of the amide bond linking methotrexate to lysine is a critical factor that influences the drug release profile. Ideally, the conjugate should be stable in systemic circulation (pH 7.4) and release the active drug in the acidic environment of lysosomes (pH ~5.0) upon cellular uptake.

Stability Studies:

| Condition | Half-life (t½) | Significance | Reference |

| Phosphate Buffer (pH 7.4) | 70.25 ± 2.17 h | Indicates stability in physiological conditions. | |

| Plasma | 193.57 ± 2.03 min | Demonstrates stability in the bloodstream, allowing time for distribution to target tissues. |

In Vitro Drug Release Protocol:

-

Prepare solutions of the this compound conjugate in buffers of different pH values (e.g., pH 7.4 to simulate blood and pH 5.0 to simulate the lysosomal environment).

-

Incubate the solutions at 37°C.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solutions.

-

Analyze the samples by HPLC to quantify the amount of free methotrexate released.

-

Plot the cumulative percentage of drug released against time to obtain the release profile.

Cytotoxicity Assessment

The cytotoxic activity of the this compound conjugate is evaluated to determine its efficacy in killing cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound conjugate, free methotrexate, and a control (lysine carrier alone).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against drug concentration.

Comparative Cytotoxicity Data (IC₅₀ Values):

| Cell Line | Compound | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) | Reference |

| MCF-7 | Methotrexate | 13.27 ± 2.6 µM | 1.76 ± 0.39 µM | 33 µg/ml | |

| MCF-7 | Lysine-MTX Nanoparticles | - | Lower than free MTX | - | |

| MDA-MB-231 | Methotrexate | - | - | 35 µM |

Note: Direct comparative IC₅₀ values for a specific this compound conjugate versus free methotrexate on both cell lines under identical conditions are not consistently available in the literature and represent a key area for further investigation.

Cellular Uptake Studies

To confirm that the lysine carrier enhances the entry of methotrexate into cells, cellular uptake studies can be performed using a fluorescently labeled conjugate.

Cellular Uptake Analysis Workflow:

Caption: Workflow for quantifying cellular uptake of a fluorescently labeled this compound conjugate.

Protocol using Flow Cytometry:

-

Synthesize a Fluorescent Conjugate: Synthesize a this compound conjugate that is labeled with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC).

-

Cell Treatment: Treat cancer cells with the fluorescent conjugate at various concentrations and for different time points.

-

Harvest and Wash: After incubation, harvest the cells and wash them multiple times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The intensity of the fluorescence detected is proportional to the amount of conjugate taken up by the cells.

-

Data Analysis: The mean fluorescence intensity of the cell population is quantified and compared across different treatment groups.

In Vivo Evaluation

While this guide focuses on foundational in vitro research, it is important to note that promising candidates from in vitro studies are further evaluated in animal models. These in vivo studies assess the pharmacokinetic profile, biodistribution, anti-tumor efficacy, and toxicity of the this compound conjugates.

Key Pharmacokinetic Parameters:

| Parameter | Description | MTX-Lysine vs. MTX | Reference |

| Cₘₐₓ | Maximum plasma concentration | - | |

| tₘₐₓ | Time to reach Cₘₐₓ | - | |

| AUC | Area under the plasma concentration-time curve | Increased for the conjugate, indicating prolonged circulation. | |

| t½ | Elimination half-life | Increased for the conjugate. | |

| CL | Clearance | - | |

| Vd | Volume of distribution | - |

Note: A comprehensive comparative table of pharmacokinetic parameters for various this compound formulations is needed from further studies.

Mechanism of Action and Intracellular Fate

Upon cellular uptake, the this compound conjugate is trafficked through the endo-lysosomal pathway. The acidic environment and the presence of lysosomal proteases, such as cathepsins, are thought to cleave the amide bond, releasing free methotrexate into the cytoplasm. The released methotrexate can then bind to and inhibit dihydrofolate reductase (DHFR), leading to cell cycle arrest and apoptosis.

Proposed Intracellular Pathway:

Caption: Proposed intracellular trafficking and mechanism of action of a this compound conjugate.

Conclusion and Future Directions

The conjugation of lysine to methotrexate represents a viable and promising strategy to enhance its therapeutic efficacy. Foundational research has demonstrated the potential for increased cellular uptake, the ability to overcome certain drug resistance mechanisms, and favorable modifications to the drug's pharmacokinetic profile.

Future research in this area should focus on:

-

Optimization of Linker Chemistry: While a simple amide bond is effective, the introduction of specifically designed linkers that are more susceptible to cleavage by lysosomal enzymes could improve the rate and efficiency of drug release.

-

Structure-Activity Relationship Studies: A systematic evaluation of how the length and branching of poly-L-lysine carriers, as well as the drug loading ratio, affect the conjugate's activity and toxicity.

-

Comprehensive In Vivo Studies: Rigorous preclinical evaluation in relevant animal models to establish the therapeutic index and safety profile of promising this compound conjugates.

-

Development of Targeted Systems: The functionalization of poly-L-lysine-methotrexate conjugates with ligands that bind to tumor-specific receptors could further enhance their selectivity and reduce off-target effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the pursuit of more effective cancer therapies based on lysine-mediated drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation of methotrexate to poly(L-lysine) increases drug transport and overcomes drug resistance in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Investigations into Lysine-Methotrexate for Rheumatoid Arthritis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methotrexate (MTX) remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Despite its efficacy, limitations such as systemic toxicity and drug resistance necessitate the development of novel therapeutic strategies.[1][3][4] This whitepaper explores the initial investigations into conjugating methotrexate with lysine, either as a single amino acid or a poly(L-lysine) polymer, as a promising approach to enhance drug delivery, overcome resistance, and improve the therapeutic index in RA. We consolidate preclinical data from in vitro and in vivo studies, detail relevant experimental protocols, and visualize key mechanisms and workflows to provide a comprehensive technical overview for drug development professionals.

Introduction: The Rationale for Lysine-Methotrexate Conjugates in RA

Rheumatoid arthritis is a systemic autoimmune disease where the immune system mistakenly attacks the synovium, the lining of the membranes that surround the joints. This leads to chronic inflammation, proliferation of fibroblast-like synoviocytes (FLS), and progressive destruction of cartilage and bone. Methotrexate, a folate antagonist, is the first-line disease-modifying antirheumatic drug (DMARD) for RA. Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines required for cell proliferation. Additional anti-inflammatory effects are attributed to the promotion of adenosine release.

However, the clinical utility of MTX can be hampered by a narrow therapeutic window and variable patient response. Conjugating MTX to lysine-based carriers presents a strategic approach to address these challenges through several potential mechanisms:

-

Targeted Delivery: Activated macrophages and other immune cells in the inflamed synovium are known to upregulate folate receptors. Lysine conjugation could potentially leverage specific amino acid transporters or other uptake mechanisms to selectively target these pathogenic cells.

-